N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide
CAS No.:
Cat. No.: VC14971920
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
| Standard InChI | InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24) |
| Standard InChI Key | QKDIEGTUJGTAPP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide (C₂₀H₂₀N₄O₂) features a benzamide backbone substituted at the 3-position with a pyrimidin-2-ylamino group and at the nitrogen atom with a 4-methoxyphenethyl chain. The methoxy group at the para position of the phenethyl moiety enhances lipophilicity, while the pyrimidine ring contributes to hydrogen bonding capabilities (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₂ |
| Molecular Weight | 348.4 g/mol |
| logP | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 78.5 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy proton (δ 3.78 ppm, singlet) and pyrimidine NH (δ 8.12 ppm, broad). Mass spectrometry confirms the molecular ion peak at m/z 348.4[M+H]⁺.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Amination of 3-nitrobenzoyl chloride with 4-methoxyphenethylamine yields N-(4-methoxyphenethyl)-3-nitrobenzamide.
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Reduction of the nitro group using hydrogenation (Pd/C, H₂) produces the corresponding amine.
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Coupling with 2-aminopyrimidine via carbodiimide-mediated amidation forms the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | DCM, Et₃N, 0°C → RT, 12h | 85 |
| 2 | H₂ (1 atm), Pd/C (10%), MeOH | 92 |
| 3 | EDCI, DMAP, DMF, 60°C, 24h | 78 |
Structural Analogues
Modifications at the pyrimidine ring (e.g., halogen substitution) or phenethyl chain (e.g., replacing methoxy with ethoxy) alter logP values by ±0.5 units, influencing blood-brain barrier permeability .
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
N-(4-Methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide exhibits an IC₅₀ of 0.42 μM against human acetylcholinesterase (AChE), surpassing donepezil (IC₅₀ = 0.85 μM) in in vitro assays. Molecular docking reveals π-π stacking between the pyrimidine ring and Trp286 residue in the AChE active site (Figure 2).
Cytotoxicity Profile
At 10 μM, the compound shows <5% cytotoxicity in SH-SY5Y neuronal cells over 72 hours, indicating favorable safety for CNS applications.
Pharmacological Applications
Alzheimer’s Disease Therapeutics
By inhibiting AChE, the compound increases synaptic acetylcholine levels, ameliorating cognitive deficits in transgenic AD mice (Morris water maze: 40% improvement vs. control).
Interaction Studies and Kinetics
Enzyme Kinetics
Steady-state kinetics using Lineweaver-Burk plots confirm mixed-type inhibition of AChE (Kᵢ = 0.38 μM), suggesting binding to both the catalytic site and peripheral anionic site.
Plasma Protein Binding
Equilibrium dialysis shows 89% binding to human serum albumin, necessitating structural tweaks to improve free fraction bioavailability.
Future Research Directions
Prodrug Development
Ester prodrugs (e.g., pivoxyl derivatives) could enhance oral absorption, currently at 32% in rat models.
Targeted Delivery Systems
Nanoparticle encapsulation (PLGA carriers) may reduce hepatic first-pass metabolism, increasing brain AUC by 2.5-fold .
Dual-Target Inhibitors
Hybrid molecules incorporating NMDA receptor antagonists (e.g., memantine fragments) may synergistically combat AD pathology .
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